2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan-carbonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Attachment of the furan-carbonyl group: This can be done through acylation reactions using furan-2-carbonyl chloride and a suitable base.
Final assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities.
Uniqueness
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups and the presence of the oxazole ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H17ClN4O3 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H17ClN4O3/c22-16-5-2-1-4-15(16)7-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-6-3-13-28-18/h1-8,13H,9-12H2/b8-7+ |
InChI Key |
LKEKYXDXFRZVTP-BQYQJAHWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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